![molecular formula C19H20N6O2 B5555793 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine-related compounds involves several chemical strategies. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives, closely related to the compound , has been achieved through methods such as A3 coupling involving 2-aminobenzimidazole, aldehyde, and terminal alkyne followed by cyclization using copper oxide nanoparticles under solvent-free conditions (Rawat & Rawat, 2018). Another approach includes the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium, highlighting the use of environmentally benign solvents (Liu, Lei, & Hu, 2012).

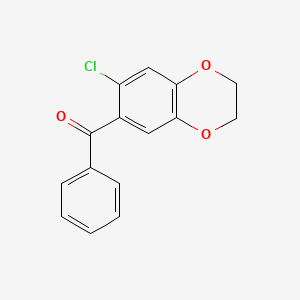

Molecular Structure Analysis

Studies on imidazo[1,2-a]pyridine derivatives have provided insights into their molecular structures. For instance, crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives have been conducted, revealing details about the molecular arrangement and interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

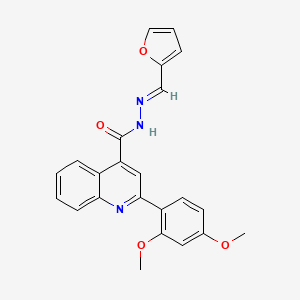

Imidazo[1,2-a]pyridine and its derivatives participate in various chemical reactions, leading to the synthesis of compounds with potential biological activities. For example, the Povarov reaction has been employed to synthesize novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles, exploring their photophysical properties and demonstrating their potential as fluorophores (Fedotov et al., 2022).

科学的研究の応用

Synthesis and Biological Activities

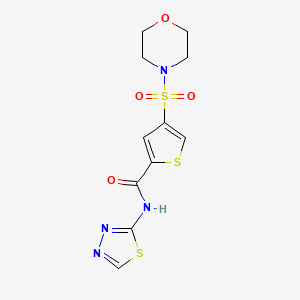

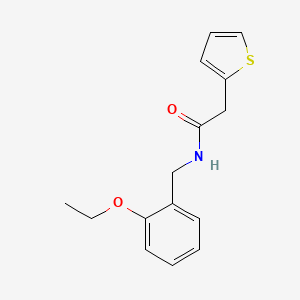

Research on compounds structurally related to 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine has focused on their synthesis and potential biological activities. For instance, compounds derived from similar chemical structures have been studied for their anti-inflammatory and analgesic properties. One study explored novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential therapeutic applications of these compounds in managing pain and inflammation.

Antimicrobial and Antitubercular Effects

Imidazole derivatives have been synthesized to mimic the structure of potent antimycobacterial agents. A study on 4-substituted 1-(p-methoxybenzyl)imidazoles showed potential antimycobacterial activity, although not as potent as previously synthesized purines and pyrimidines, suggesting a continued interest in developing novel compounds for antimicrobial use (Miranda & Gundersen, 2009).

Antineoplastic Potential

The exploration of benzimidazole condensed ring systems has yielded compounds with variable degrees of antineoplastic activity against certain cancer cell lines, highlighting the ongoing search for new cancer therapies (Abdel-Hafez, 2007). This work underscores the potential of structurally related compounds in the development of novel anticancer agents.

Enhancement of Solubility

The solubility of pharmaceutical compounds is a critical factor in drug development. Studies on improving the solubility of compounds through the formation of cocrystals and salts, as demonstrated with 6-mercaptopurine, provide insight into strategies that could be applicable to enhancing the bioavailability of related compounds (Xu et al., 2012).

Safety and Hazards

将来の方向性

The field of imidazole synthesis and application is a vibrant area of research, with many recent advances and ongoing studies . Future directions may include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties and behaviors of novel imidazole-based compounds.

特性

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJOFZWDQVETGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)